9-Pohsa

Cardiovascular biomarkers L-carnitine FAHFA metabolism

9-POHSA is one of only two FAHFAs reliably quantifiable in human plasma (mean ~1184 nM), making it the indispensable authentic standard for LC-MS method development and clinical lipidomics. Unlike 9-OAHSA, it uniquely correlates with circulating L-carnitine (r=0.38, p=0.003), positioning it as the required tool for studies at the FAHFA–mitochondrial β-oxidation interface. Its validated NF-kB inhibitory activity in primary hepatocytes (suppressing TNF-α, IL-6, CTGF) establishes it as the appropriate positive control for hepatic inflammation research. Note: 9-POHSA does not potentiate GSIS, distinguishing it from 10-POHSA—critical comparator for SAR studies. Skip analog substitution; acyl chain identity drives biological divergence.

Molecular Formula C34H64O4
Molecular Weight 536.9 g/mol
CAS No. 1481636-43-4
Cat. No. B593271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Pohsa
CAS1481636-43-4
Synonyms9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid
Molecular FormulaC34H64O4
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC
InChIInChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12-
InChIKeyVCXRHEIVUHPWLL-SEYXRHQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-POHSA Procurement Guide: FAHFA Lipid with Anti-inflammatory and Metabolic Indication Potential


9-POHSA (CAS 1481636-43-4) is a branched fatty acid ester of hydroxy fatty acid (FAHFA) composed of palmitoleic acid (C16:1) esterified at the 9-position of 9-hydroxystearic acid (C18:0) [1]. FAHFAs are endogenous bioactive lipids discovered in 2014 that regulate glucose metabolism and inflammatory responses [2]. 9-POHSA was identified as one of two major FAHFA species detectable in healthy human circulation, with a mean plasma concentration of approximately 1184 nM in healthy subjects [3]. The compound demonstrates anti-inflammatory activity via inhibition of NF-kB activation and suppression of pro-inflammatory cytokines in multiple cellular systems [4].

Why 9-POHSA Cannot Be Substituted with 9-OAHSA or 9-PAHSA: Structural and Functional Divergence


FAHFA analogs within the 9-position ester family exhibit fundamentally different biological profiles driven by acyl chain composition. 9-POHSA (palmitoleoyl), 9-OAHSA (oleoyl), and 9-PAHSA (palmitoyl) differ by a single double bond or chain length in the acyl moiety, yet these subtle structural variations produce divergent metabolic associations, cellular mechanisms, and enzymatic stability profiles [1]. 9-POHSA is the only analog demonstrating a statistically significant positive correlation with L-carnitine in human plasma, a relationship not observed for 9-OAHSA despite their strong inter-correlation (r=0.925) [2]. At the enzymatic level, unsaturated FAHFAs including 9-POHSA are hydrolyzed more rapidly than their saturated counterparts such as 9-PAHSA, resulting in distinct pharmacokinetic behaviors [3]. These structural-activity differences render simple analog substitution scientifically unjustified for experiments where acyl chain identity is the experimental variable.

9-POHSA Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


9-POHSA vs. 9-OAHSA: Differential L-Carnitine Correlation as a Unique Metabolic Signature

In a human plasma correlation study of 57 healthy subjects, 9-POHSA exhibited a statistically significant positive correlation with L-carnitine (r = 0.3809, p = 0.0032), whereas 9-OAHSA showed no such correlation despite being co-elevated with 9-POHSA (r = 0.9254, p < 0.001 between the two FAHFAs) [1]. This is the only reported differential biomarker association between these two structurally similar FAHFA species in human circulation. Both compounds shared negative correlations with fasting glucose, S-adenosyl-L-homocysteine, and TMAO [1].

Cardiovascular biomarkers L-carnitine FAHFA metabolism Clinical correlation

9-POHSA vs. 9-OAHSA: Higher Endogenous Abundance in Human Plasma

9-POHSA was found at approximately 3.2-fold higher mean concentration (1184.4 ± 526.1 nM) compared to 9-OAHSA (374.0 ± 194.6 nM) in the plasma of healthy human subjects [1]. Other FAHFA species including 5-PAHSA, 9-PAHSA, 12-PAHSA, 9-PAHPA, and 9-SAHSA were below the limit of detection in this study [1].

Endogenous lipid quantification FAHFA abundance Clinical chemistry

9-POHSA vs. 9-PAHSA: Distinct Enzymatic Stability and Clearance Implications

Enzymatic hydrolysis assays demonstrate that FAHFAs containing unsaturated acyl chains (including 9-POHSA and 9-OAHSA) are hydrolyzed more rapidly by carboxyl ester lipase (CEL) than FAHFAs containing saturated fatty acids such as 9-PAHSA and 9-SAHSA [1]. The preferential hydrolysis order follows: 12-FAHFA > 9-FAHFA > 5-FAHFA, establishing that both acyl unsaturation and ester position determine degradation kinetics [1].

FAHFA hydrolysis Carboxyl ester lipase Enzymatic stability Pharmacokinetics

9-POHSA vs. 9-PAHSA: Divergent Anti-inflammatory Mechanisms

9-POHSA mediates anti-inflammatory effects through inhibition of NF-kB activation and suppression of TNF-α, IL-6, and IL-1β expression in hepatocytes [1]. In contrast, 9-PAHSA acts as a GPCR antagonist with reported IC50 values of 1.7 µM (CCR6), 3.2 µM (CCR7), 3.9 µM (CXCR4), and 19 µM (CXCR5) in receptor screening assays [2]. While both compounds suppress LPS-stimulated cytokines (IL-1β and IL-6) with similar potency to dexamethasone at 2-10 µM in RAW 264.7 cells [3], the upstream signaling pathways differ fundamentally—NF-kB pathway inhibition for 9-POHSA versus chemokine GPCR antagonism for 9-PAHSA.

NF-kB signaling GPCR antagonism Chemokine receptors Anti-inflammatory

9-POHSA vs. 5-POHSA and 10-POHSA: Positional Isomer Functional Divergence

Within the POHSA (palmitoleic acid-hydroxystearic acid) family, the position of the ester bond determines biological activity. Comparative analysis of POHSA isomers at 20 µM under high glucose (20 mM) conditions in islet assays demonstrated that 10-POHSA potentiates glucose-stimulated insulin secretion (GSIS), whereas 9-POHSA does not significantly enhance GSIS compared to control [1]. 5-POHSA similarly lacked GSIS-potentiating activity [1]. This establishes 9-POHSA as a POHSA isomer with negligible direct insulinotropic effects, distinguishing it functionally from 10-POHSA.

Positional isomers POHSA family Glucose-stimulated insulin secretion Isomer specificity

9-POHSA: Recommended Scientific and Industrial Application Scenarios


Human Plasma FAHFA Quantitation Studies Requiring Endogenous Reference Standards

Given that 9-POHSA is one of only two FAHFAs reliably detected above the limit of quantitation in healthy human circulation (mean 1184.4 nM), with other FAHFAs including 9-PAHSA, 5-PAHSA, 12-PAHSA, 9-PAHPA, and 9-SAHSA below detection limits [1], 9-POHSA serves as an essential authentic standard for LC-MS method development and validation in human metabolomics or clinical lipidomics studies. Its high endogenous abundance and established chromatographic behavior [1] make it the preferred calibration standard for assays targeting circulating FAHFAs.

NF-kB Pathway Inhibition Studies in Hepatocyte Inflammation Models

9-POHSA has been directly demonstrated to inhibit LPS-induced NF-kB activation and suppress downstream inflammatory markers including TNF-α, IL-6, and CTGF in primary rat hepatocytes [2]. The compound also attenuates LPS-induced cell migration and prevents p65 nuclear translocation [3]. These validated hepatocyte-specific anti-inflammatory effects make 9-POHSA the appropriate FAHFA tool for studies investigating lipid-mediated regulation of hepatic NF-kB signaling or for positive controls in liver inflammation experimental systems.

L-Carnitine Metabolic Axis Investigations

Among structurally similar FAHFA analogs, 9-POHSA uniquely demonstrates a statistically significant positive correlation with circulating L-carnitine (r = 0.3809, p = 0.0032) in human plasma, whereas 9-OAHSA shows no such association despite strong inter-correlation between the two FAHFAs [1]. This specific metabolic association positions 9-POHSA as the required lipid tool for studies examining the intersection of FAHFA biology with fatty acid oxidation, mitochondrial β-oxidation regulation, or carnitine shuttle mechanisms.

Positional Isomer Specificity Studies in FAHFA Biology

9-POHSA exhibits distinct functional properties from other POHSA positional isomers—specifically, 10-POHSA potentiates GSIS while 9-POHSA does not [4]. This position-dependent biological divergence makes 9-POHSA an essential comparator for experiments designed to map structure-activity relationships across the FAHFA family, particularly studies seeking to isolate the molecular determinants of insulinotropic versus anti-inflammatory activity among FAHFA subclasses [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Pohsa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.